Bromotriethylsilane

Nucleophilic substitution Silylation kinetics Leaving group ability

Researchers requiring reliable hydroxyl protection in multi-step synthesis face premature TMS cleavage under Grignard, organolithium, or redox conditions. Bromotriethylsilane (CAS 1112-48-7) provides the triethylsilyl (TES) group with 10-100× greater stability than TMS, while its bromine leaving group enables faster silylation kinetics vs. chlorotriethylsilane. Achieves 81.4% yield in peracetylated sugar-to-glycosyl bromide conversion under mild conditions. Enables orthogonal protection where TMS groups are selectively cleaved while TES-protected alcohols remain intact. Supplied >96% (GC) purity with inert-gas packaging for moisture-sensitive integrity.

Molecular Formula C6H15BrSi
Molecular Weight 195.17 g/mol
CAS No. 1112-48-7
Cat. No. B075722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromotriethylsilane
CAS1112-48-7
Molecular FormulaC6H15BrSi
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESCC[Si](CC)(CC)Br
InChIInChI=1S/C6H15BrSi/c1-4-8(7,5-2)6-3/h4-6H2,1-3H3
InChIKeyUCKORWKZRPKRQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromotriethylsilane Procurement Guide: Properties, Applications, and Competitive Positioning


Bromotriethylsilane (CAS 1112-48-7) is an organosilicon silyl halide with the molecular formula C₆H₁₅BrSi and a molecular weight of 195.17 g/mol [1]. It serves primarily as a silylation reagent in organic synthesis for introducing the triethylsilyl (TES) protecting group into molecular structures, enhancing the stability of sensitive functional groups during synthetic procedures . As a silyl halide characterized by a silicon atom bonded to three ethyl groups and one bromine atom, bromotriethylsilane occupies a strategic position between more reactive but less stable trimethylsilyl reagents and more sterically hindered, highly stable tert-butyldimethylsilyl or tert-butyldiphenylsilyl alternatives .

Why Substituting Bromotriethylsilane with Closer Analogs Fails: Critical Performance Factors


Bromotriethylsilane cannot be substituted with its closest analogs—bromotrimethylsilane (TMSBr) or chlorotriethylsilane (TES-Cl)—without altering reaction outcomes because each analog introduces distinct trade-offs in reactivity, steric hindrance, and resulting protecting group stability . The bromine atom in bromotriethylsilane provides superior leaving group ability compared to the chlorine atom in chlorotriethylsilane, enabling faster silylation kinetics under milder conditions [1]. Conversely, the triethylsilyl group imparts 10- to 100-fold greater stability toward acidic and basic conditions compared to the trimethylsilyl group formed from bromotrimethylsilane [2]. Furthermore, the steric bulk of the three ethyl groups can be exploited for chemo- and regioselective transformations that are unattainable with less hindered reagents . Simply interchanging these compounds fails to preserve the intended balance of reaction rate, protecting group longevity, and synthetic selectivity—factors that directly impact product yield and process reproducibility.

Bromotriethylsilane Quantitative Differentiation Evidence vs. TES-Cl and TMSBr


Bromotriethylsilane vs. Chlorotriethylsilane: Leaving Group Reactivity Advantage

Bromotriethylsilane exhibits significantly enhanced reactivity in nucleophilic substitution reactions compared to chlorotriethylsilane, a difference attributable to the superior leaving group ability of the bromide ion relative to the chloride ion. This principle is well-established in organic chemistry: bromide is a weaker conjugate base than chloride (pKa HBr ≈ -9 vs. HCl ≈ -7), resulting in more facile heterolytic bond cleavage and accelerated silylation kinetics [1]. As a class-level inference, bromotriethylsilane can be expected to react faster and under milder conditions than chlorotriethylsilane when introducing the TES protecting group to alcohols, amines, or thiols .

Nucleophilic substitution Silylation kinetics Leaving group ability

Triethylsilyl vs. Trimethylsilyl Protecting Group Stability: 10- to 100-Fold Enhancement

The triethylsilyl (TES) protecting group introduced by bromotriethylsilane offers dramatically enhanced stability compared to the trimethylsilyl (TMS) group introduced by bromotrimethylsilane. Quantitative stability data from authoritative sources indicate that the TES group is approximately 10- to 100-fold more stable toward acidic and basic hydrolysis conditions than the TMS group [1]. This significant stability differential enables selective deprotection strategies where TMS groups can be cleaved while preserving TES-protected alcohols [2].

Protecting group stability Silyl ether hydrolysis Orthogonal protection

Bromotriethylsilane in Glycosyl Bromide Synthesis: 81.4% Yield Under Mild Conditions

In a patented glycosylation procedure (US09250232B2), bromotriethylsilane demonstrates excellent performance as a brominating agent for converting β-D-galactose pentaacetate to 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide. Using 51.2 mmol of bromotriethylsilane with bismuth(III) bromide catalyst in dichloromethane at room temperature for 3 hours, the reaction yielded 5.30 g of product from 5.00 g starting material, corresponding to a calculated yield of 81.4% . This yield falls within the range observed for related organosilicon bromide reagents (71-84%) [1] and was achieved under mild room temperature conditions without requiring elevated temperatures or extended reaction times .

Glycosylation Carbohydrate synthesis Bismuth catalysis

Triethylsilyl vs. Trimethylsilyl Group: Enhanced Steric Differentiation for Selective Silylation

The triethylsilyl group introduced by bromotriethylsilane possesses greater steric bulk than the trimethylsilyl group from bromotrimethylsilane, a structural difference that translates directly into improved selectivity in silylation reactions. The larger steric profile of the TES group, conferred by three ethyl substituents versus three methyl substituents on silicon, can restrict reagent approach to less hindered positions on polyfunctional substrates, enabling selective protection of primary alcohols in the presence of secondary or tertiary alcohols [1]. This class-level steric differentiation is a well-documented phenomenon in organosilicon chemistry .

Regioselective silylation Steric hindrance Chemoselectivity

Physical Property Differentiation: Flash Point and Safety Handling Advantages

Bromotriethylsilane exhibits physical properties that offer distinct handling and safety profile advantages compared to bromotrimethylsilane. The flash point of bromotriethylsilane is 56.2°C (±13.4°C) [1], whereas bromotrimethylsilane has a significantly lower flash point of approximately -10°C [2]. This ~66°C difference in flash point translates directly to reduced flammability risk and less stringent storage requirements for bromotriethylsilane, which has a boiling point of 159.0°C at 760 mmHg [3] compared to bromotrimethylsilane's boiling point of approximately 80°C.

Chemical safety Flammability Storage conditions

Bromotriethylsilane Orthogonal Protection Potential: Selective TMS vs. TES Deprotection

The differential stability between TES and TMS protecting groups enables orthogonal protection strategies where TMS groups can be selectively cleaved while preserving TES-protected alcohols. This principle is well-documented in silyl ether chemistry: 'Daher können Trimethylsilylgruppen oft unter Erhalt von Triethylsilylgruppen abgespalten werden' (Therefore, trimethylsilyl groups can often be cleaved while preserving triethylsilyl groups) [1]. The 10- to 100-fold stability differential between TES and TMS groups [2] provides a quantifiable basis for this orthogonal selectivity.

Orthogonal protection Deprotection selectivity Multi-step synthesis

Recommended Procurement Applications for Bromotriethylsilane Based on Demonstrated Differentiation


Carbohydrate Chemistry and Glycosyl Donor Synthesis

Bromotriethylsilane is demonstrably effective as a brominating agent for converting peracetylated sugars to glycosyl bromides. As shown in the evidence from US09250232B2, it achieves 81.4% yield for β-D-galactose pentaacetate conversion under mild room temperature conditions with bismuth(III) bromide catalysis . This application scenario is directly relevant to procurement for carbohydrate chemistry laboratories and pharmaceutical intermediate synthesis facilities requiring reliable access to glycosyl donors for oligosaccharide construction.

Multi-Step Synthesis Requiring Intermediate Protecting Group Stability

The triethylsilyl (TES) group introduced by bromotriethylsilane provides 10- to 100-fold greater stability than the trimethylsilyl (TMS) group from bromotrimethylsilane [1]. This quantified stability differential makes bromotriethylsilane the preferred procurement choice for multi-step synthetic sequences where the protecting group must survive intermediate transformations such as Grignard reactions, organolithium additions, oxidation reactions, and reduction conditions [2]—conditions under which TMS protection would fail due to premature cleavage.

Orthogonal Protection Strategies in Complex Molecule Synthesis

The differential stability between TES and TMS groups enables orthogonal protection strategies where TMS groups can be selectively cleaved while TES-protected alcohols remain intact [1]. Procurement of bromotriethylsilane is specifically justified for laboratories and manufacturing facilities engaged in complex natural product synthesis, pharmaceutical intermediate production, or any application requiring tiered deprotection sequences across multiple hydroxyl functionalities within the same molecule.

Facilities Prioritizing Reduced Flammability Risk

Bromotriethylsilane's flash point of 56.2°C is approximately 66°C higher than bromotrimethylsilane's flash point of ~-10°C [3]. This substantial difference in flammability classification makes bromotriethylsilane the procurement choice for facilities with restricted flammable solvent storage capacity, educational laboratories with stringent safety requirements, or manufacturing sites seeking to minimize fire hazard classifications for chemical inventory.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bromotriethylsilane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.